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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561 Get Quote

In-Depth Technical Guide: TG-100435
For Researchers, Scientists, and Drug Development Professionals

Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2][3] It

has garnered significant interest in cancer research due to its inhibitory activity against several

members of the Src family kinases, which are crucial regulators of various cellular processes

often dysregulated in cancer. This guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and relevant experimental data for TG-100435.

Chemical Structure and Properties
Chemical Structure
The chemical structure of TG-100435 is depicted below.

IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-

benzotriazin-3-amine[1]

Molecular Formula: C₂₆H₂₅Cl₂N₅O[1]

CAS Number: 867330-68-5[1]
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A summary of the known physicochemical properties of TG-100435 is presented in the table

below. Specific experimental values for properties such as melting and boiling points are not

readily available in the public domain.

Property Value Source

Molecular Weight 494.42 g/mol [1]

Appearance Solid (form may vary) General

Solubility Soluble in DMSO [4][5]

Melting Point Not available -

Boiling Point Not available -

Biological Activity and Pharmacokinetics
Kinase Inhibitory Activity
TG-100435 is a potent inhibitor of several Src family kinases. The inhibitory constants (Ki) for

various kinases are summarized in the following table.

Kinase Inhibition Constant (Ki) (nM)

Src 13 - 64

Lyn 13 - 64

Abl 13 - 64

Yes 13 - 64

Lck 13 - 64

EphB4 13 - 64

Source:[1][2][3][6]
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Pharmacokinetic studies have been conducted in several animal models, demonstrating good

oral bioavailability.

Species
Systemic Clearance
(mL/min/kg)

Oral Bioavailability (%)

Mouse 20.1 74

Rat 12.7 23

Dog 14.5 11

Source:[1][3]

Metabolism
The primary metabolite of TG-100435 is its N-oxide derivative, TG100855. This metabolite is

notably 2 to 9 times more potent as a kinase inhibitor than the parent compound.[1][3] The

biotransformation is primarily mediated by flavin-containing monooxygenases.[1][7]

Mechanism of Action and Signaling Pathway
TG-100435 exerts its biological effects by inhibiting the activity of Src family kinases. These

non-receptor tyrosine kinases are key components of signal transduction pathways initiated by

various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and

Fibroblast Growth Factor Receptor (FGFR).[1][7][8][9] Upon activation of these receptors, Src

kinases are recruited and subsequently phosphorylate a multitude of downstream effector

proteins, leading to the activation of pro-survival and proliferative signaling cascades, including

the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways. By inhibiting Src family kinases, TG-
100435 effectively blocks these downstream signals, thereby impeding cancer cell proliferation,

survival, and migration.
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Caption: Mechanism of action of TG-100435.

Experimental Protocols
Detailed experimental protocols for the characterization of TG-100435 are not consistently

published in their entirety. The following are representative protocols based on standard

methodologies for in vitro kinase and cell-based assays.
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In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a method to determine the inhibitory activity of TG-100435 against a

specific Src family kinase.
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Caption: Workflow for an in vitro kinase inhibition assay.
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Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Brij-35).

Dilute the recombinant Src family kinase to the desired concentration in kinase buffer.

Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

Prepare a stock solution of ATP in kinase buffer.

Prepare serial dilutions of TG-100435 in DMSO, and then dilute further in kinase buffer. A

DMSO control should also be prepared.

Reaction Setup:

In a 96-well plate, add the kinase solution to each well.

Add the diluted TG-100435 or DMSO control to the respective wells.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Kinase Reaction:

Initiate the reaction by adding a mixture of the substrate and ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction and quantify the kinase activity. A common method is to measure the

amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which

generates a luminescent signal proportional to ADP concentration.

Data Analysis:
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Plot the percentage of kinase inhibition against the logarithm of the TG-100435
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can

then be calculated using the Cheng-Prusoff equation.

Cell-Based Viability/Cytotoxicity Assay (Representative
Protocol)
This protocol outlines a method to assess the effect of TG-100435 on the viability of cancer cell

lines.
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Caption: Workflow for a cell-based viability assay.
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Methodology:

Cell Culture and Seeding:

Culture a relevant cancer cell line (e.g., one with known Src activation) in appropriate

growth medium.

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Prepare serial dilutions of TG-100435 in the cell culture medium. A vehicle control (DMSO)

should also be prepared.

Remove the old medium from the cells and add the medium containing the different

concentrations of TG-100435 or the vehicle control.

Incubation:

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.

Viability Assessment:

Assess cell viability using a suitable method. For example, with an MTT assay, add MTT

reagent to each well and incubate to allow for formazan crystal formation. Then, solubilize

the crystals and measure the absorbance. Alternatively, use a luminescent assay like

CellTiter-Glo® which measures ATP levels.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control for each

concentration of TG-100435.

Plot the percentage of viability against the logarithm of the compound concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.
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Conclusion
TG-100435 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity

against Src family kinases. Its favorable pharmacokinetic profile and the high potency of its

major metabolite make it a valuable tool for preclinical cancer research. The information and

representative protocols provided in this guide offer a solid foundation for researchers and drug

development professionals working with this compound. Further investigation into its efficacy in

various cancer models and potential for combination therapies is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1246561#tg-100435-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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